4-Naphthalen-2-yldithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Naphthalen-2-yldithiole-3-thione is a sulfur-containing heterocyclic compoundThis compound is characterized by a naphthalene ring fused to a dithiole-thione moiety, making it a unique structure with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Naphthalen-2-yldithiole-3-thione typically involves the reaction of 2-naphthol with Lawesson’s reagent or elemental sulfur under reflux conditions in an appropriate solvent like toluene . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired dithiole-thione ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Naphthalen-2-yldithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione sulfur can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other sulfur-containing heterocycles and can be used in the development of new materials with unique properties.
Biology: The compound exhibits significant pharmacological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Naphthalen-2-yldithiole-3-thione involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule. H₂S plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cytoprotection. The compound interacts with molecular targets such as enzymes and receptors, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
- 4,5-Dimethyl-1,2-dithiole-3-thione
- Anethole dithiolethione
- Oltipraz
Comparison: 4-Naphthalen-2-yldithiole-3-thione is unique due to its naphthalene ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and specific pharmacological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
34547-90-5 |
---|---|
Molecular Formula |
C13H8S3 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-naphthalen-2-yldithiole-3-thione |
InChI |
InChI=1S/C13H8S3/c14-13-12(8-15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI Key |
WMDJDFZCPIKKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSSC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.